molecular formula C18H20O4Si B3277943 Silane, bis(oxiranylmethoxy)diphenyl- CAS No. 6689-25-4

Silane, bis(oxiranylmethoxy)diphenyl-

Cat. No.: B3277943
CAS No.: 6689-25-4
M. Wt: 328.4 g/mol
InChI Key: NKLIVCAIHXBEHF-UHFFFAOYSA-N
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Description

Silane, bis(oxiranylmethoxy)diphenyl-: is an organosilicon compound with the molecular formula C18H20O4Si. It is characterized by the presence of two oxirane (epoxy) groups attached to a diphenylsilane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, bis(oxiranylmethoxy)diphenyl- typically involves the reaction of diphenylsilane with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes ring closure to form the oxirane groups. The general reaction can be represented as follows:

Ph2SiH2+2ClCH2CH(O)Ph2Si(OCH2CH2O)2\text{Ph}_2\text{SiH}_2 + 2 \text{ClCH}_2\text{CH(O)} \rightarrow \text{Ph}_2\text{Si(OCH}_2\text{CH}_2\text{O)}_2 Ph2​SiH2​+2ClCH2​CH(O)→Ph2​Si(OCH2​CH2​O)2​

Industrial Production Methods: Industrial production of Silane, bis(oxiranylmethoxy)diphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Silane, bis(oxiranylmethoxy)diphenyl- undergoes various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The oxirane groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane groups under mild conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Silane, bis(oxiranylmethoxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Biology and Medicine: In biological research, this compound is used as a cross-linking agent for the modification of biomolecules. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: In the industrial sector, Silane, bis(oxiranylmethoxy)diphenyl- is used as a coupling agent to improve the adhesion between inorganic fillers and organic polymers. It is also employed in the production of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of Silane, bis(oxiranylmethoxy)diphenyl- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in applications such as cross-linking, surface modification, and polymerization. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

  • Silane, bis(oxiranylmethoxy)methyl-
  • Silane, bis(oxiranylmethoxy)ethyl-
  • Silane, bis(oxiranylmethoxy)propyl-

Comparison: Silane, bis(oxiranylmethoxy)diphenyl- is unique due to the presence of two phenyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased thermal stability and enhanced reactivity compared to its alkyl-substituted counterparts. The phenyl groups also influence the solubility and compatibility of the compound with various solvents and polymers, making it a versatile material for a wide range of applications .

Properties

IUPAC Name

bis(oxiran-2-ylmethoxy)-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4Si/c1-3-7-17(8-4-1)23(21-13-15-11-19-15,22-14-16-12-20-16)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLIVCAIHXBEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709138
Record name Bis[(oxiran-2-yl)methoxy](diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6689-25-4
Record name Bis[(oxiran-2-yl)methoxy](diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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